![molecular formula C12H17Cl2N B1148582 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride CAS No. 1226950-67-9](/img/structure/B1148582.png)
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
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Overview
Description
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a benzyl group (a benzene ring attached to a CH2 group) and a chloromethyl group (a CH2 group attached to a chlorine atom) .Physical And Chemical Properties Analysis
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a solid at room temperature . Its molecular weight is 246.18 g/mol . The compound’s InChI code is 1S/C12H16ClN.ClH/c13-9-12-7-4-8-14 (12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H/t12-;/m1./s1 .Scientific Research Applications
Pharmacology
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride: is utilized in pharmacological research as a precursor for the synthesis of various pharmacologically active compounds. Its structure serves as a building block in the development of new drugs, particularly those targeting neurological disorders due to its pyrrolidine ring, which is a common motif in bioactive molecules .
Organic Synthesis
In organic chemistry, this compound is employed in the synthesis of complex organic molecules. It acts as an intermediate in the construction of pyrrolidine derivatives, which are valuable in synthesizing natural products and pharmaceuticals. Its chloromethyl group is particularly reactive, making it a versatile reagent for forming carbon-nitrogen bonds .
Medicinal Chemistry
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride: plays a significant role in medicinal chemistry. It is used to create analogs and derivatives of medicinal compounds, aiding in the discovery of new therapeutic agents. Its benzyl group can be modified to alter the pharmacokinetic properties of the resultant compounds .
Biochemistry
In biochemistry, this chemical serves as a tool for probing biochemical pathways. It can be used to synthesize molecules that interact with enzymes and receptors, helping to elucidate their functions and mechanisms. This is crucial for understanding disease pathology and developing targeted treatments .
Industrial Applications
While primarily a research chemical, 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride may find industrial applications in the production of specialty chemicals. Its reactivity could be harnessed in the synthesis of polymers or as a catalyst in specific industrial processes .
Chemical Engineering Research
In chemical engineering, this compound’s properties are of interest for process optimization. Its behavior under various conditions can inform the development of more efficient chemical production methods. Additionally, it can be used in the study of reaction kinetics and catalysis .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVJXDMTKSJNEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975591 |
Source
|
Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride | |
CAS RN |
60169-71-3 |
Source
|
Record name | Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060169713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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